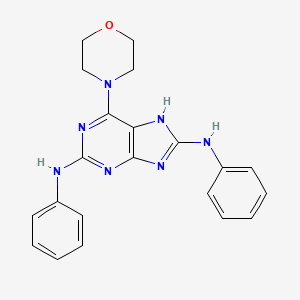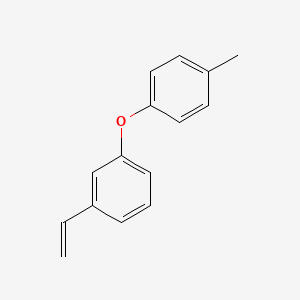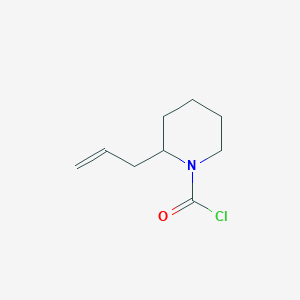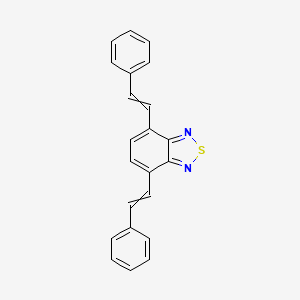![molecular formula C7H12BrNO2 B12523205 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine is an organic compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further connected to a prop-2-en-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Bromomethylation: The next step is the introduction of the bromomethyl group. This can be done by treating the dioxolane derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Applications De Recherche Scientifique
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The dioxolane ring and amine moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(Chloromethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-[2-(Hydroxymethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3-[2-(Methyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine imparts unique reactivity compared to its analogs. The bromine atom is more reactive than chlorine or hydroxyl groups, making this compound particularly useful in nucleophilic substitution reactions. This unique reactivity can be exploited in various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H12BrNO2 |
|---|---|
Poids moléculaire |
222.08 g/mol |
Nom IUPAC |
3-[2-(bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C7H12BrNO2/c8-6-7(2-1-3-9)10-4-5-11-7/h1-2H,3-6,9H2 |
Clé InChI |
YZFSKCZNPBYVDV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CBr)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)

![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)


![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)

![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)

![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)
